2,4-Diamino-5-methylphenoxyethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-5-methylphenoxyethanol is a chemical compound with the molecular formula C9H15N2O2. It is known for its applications in various fields, including cosmetics and personal care products. This compound is often used in formulations due to its specific chemical properties.
Vorbereitungsmethoden
The synthesis of 2,4-Diamino-5-methylphenoxyethanol typically involves multiple steps. One common method includes the reaction of 2,4-diamino-5-methylphenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale manufacturing.
Analyse Chemischer Reaktionen
2,4-Diamino-5-methylphenoxyethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where one of the amino groups is replaced by another functional group.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. Reaction conditions often involve specific temperatures and pH levels to ensure optimal yields.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding quinones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-5-methylphenoxyethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in dermatology.
Industry: It is used in the formulation of cosmetics and personal care products, although its use is regulated due to safety concerns.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-5-methylphenoxyethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research, particularly in the context of its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2,4-Diamino-5-methylphenoxyethanol can be compared with similar compounds such as:
2,4-Diamino-5-methylphenol: This compound is a precursor in the synthesis of this compound.
2,4-Diamino-5-methylphenoxyacetic acid: Another related compound with similar chemical properties.
2,4-Diamino-5-methylphenoxypropane: This compound shares structural similarities but differs in its chemical behavior.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
141614-05-3 |
---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(2,4-diamino-5-methylphenoxy)ethanol |
InChI |
InChI=1S/C9H14N2O2/c1-6-4-9(13-3-2-12)8(11)5-7(6)10/h4-5,12H,2-3,10-11H2,1H3 |
InChI-Schlüssel |
ZFFAFXDAFACVBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)N)OC(C)O |
Kanonische SMILES |
CC1=CC(=C(C=C1N)N)OCCO |
Synonyme |
2,4-DIAMINO-5-METHYL-PHENOXYETHANOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.